1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-9-7-20-16-22(10-8-19(20)15-21)28(25,26)24-13-11-23(12-14-24)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXYKZSKFLTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Sulfonylation of 1-Benzylpiperazine
The core synthesis involves reacting 1-benzylpiperazine with 6-methoxynaphthalene-2-sulfonyl chloride under basic conditions. This two-step protocol is adapted from benzenesulfonyl piperazine syntheses:
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Sulfonyl Chloride Preparation :
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Coupling Reaction :
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1-Benzylpiperazine (1.0 eq) is dissolved in DCM with triethylamine (1.2 eq) as a base.
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6-Methoxynaphthalene-2-sulfonyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12–18 hours.
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Workup : The mixture is washed with water (3×), dried over MgSO₄, and concentrated.
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Purification : Recrystallization from ethanol yields the product as a white solid (75–80% yield).
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Key Variables :
Alternative Pathways via Intermediate Alkylation
A three-step route from 1-benzylpiperazine and 6-methoxy-2-naphthol is described in WO2005076749A2, modified for naphthalene systems:
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Sulfonation :
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Chlorination :
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Coupling :
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Comparative studies from CN102838567B and WO2005076749A2 highlight:
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Polar aprotic solvents (e.g., DCM, NMP) improve sulfonyl chloride stability and reaction rates.
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Sterically hindered bases (e.g., diisopropylethylamine) reduce side products but lower yields versus triethylamine.
Mechanism :
Impurity Profiling and Mitigation
Common impurities include:
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Di-sulfonylated piperazine : Formed with excess sulfonyl chloride (controlled via stoichiometry).
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Hydrolyzed sulfonate : Mitigated by anhydrous conditions and inert atmosphere.
Analytical Data :
| Impurity | Rf Value (TLC) | Resolution Method |
|---|---|---|
| Di-sulfonylated byproduct | 0.45 | Column chromatography |
| Unreacted sulfonyl chloride | 0.85 | Aqueous wash |
Scalability and Industrial Adaptations
Large-Scale Synthesis (Kilogram Scale)
Green Chemistry Approaches
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Aqueous workup : Replaces traditional solvent extraction, reducing waste.
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Catalytic triethylamine : Recycled via acid-base extraction, improving atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct sulfonylation | 75–80 | 98.5 | High | Moderate |
| Intermediate alkylation | 70–75 | 97.0 | Moderate | Low |
Recommendation : Direct sulfonylation is preferred for its simplicity and yield, while intermediate alkylation suits naphthalene-derivative availability .
Chemical Reactions Analysis
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxynaphthalene moieties, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxynaphthalene moiety may also contribute to its biological activity by interacting with cellular membranes or signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
Key Insights :
- Antiviral Potential: The sulfonyl-naphthalene moiety in the target compound may mimic the anti-norovirus activity observed in compounds 6a and 9l, where sulfonamide groups are critical for viral inhibition .
- Enzyme Inhibition : Unlike 7a (BACE1 IC₅₀ = 19.66 mM), the target compound’s naphthalene system could enhance binding to hydrophobic enzyme pockets, though empirical data are needed .
- Receptor Affinity : Piperazine derivatives with indole or benzyl groups (e.g., Series II) show reduced 5-HT₆ receptor affinity (Ki = 72–916 nM) compared to tacrine-based analogs, suggesting the naphthalene sulfonyl group may offer improved selectivity .
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Group: The sulfonyl moiety is critical for hydrogen bonding and electrostatic interactions with biological targets, as seen in anti-norovirus compounds 6a and 9l .
- Naphthalene Substitution : The 6-methoxy group on naphthalene likely enhances metabolic stability and membrane permeability compared to smaller aryl groups (e.g., phenyl in ).
- Piperazine Flexibility : Derivatives with rigid substituents (e.g., tetrazole in ) show potent antiproliferative activity, suggesting that the target compound’s benzyl group balances flexibility and steric bulk.
Biological Activity
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multiple steps:
- Preparation of Piperazine : The piperazine ring is synthesized first.
- Benzylation : The piperazine is benzylated to introduce the benzyl group.
- Sulfonylation : The benzylated piperazine undergoes sulfonylation with a sulfonyl chloride derivative of methoxynaphthalene under controlled conditions to yield the final product.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Cytotoxicity : In vitro studies reveal that compounds similar to this piperazine derivative exhibit significant cytotoxic effects against several cancer cell lines, including BT-474 and HeLa cells. For instance, related compounds demonstrated IC50 values as low as 0.99 μM against BT-474 cells, indicating potent anti-proliferative effects .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. This was evidenced by flow cytometric analysis and assays such as annexin V-FITC/propidium iodide staining .
Antimicrobial Activity
Research indicates that sulfonamide-based scaffolds, including those with piperazine structures, possess notable antibacterial properties. For example, structural analogs have been reported to show effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL . While specific data on the antimicrobial activity of this compound is limited, its structural characteristics suggest potential efficacy.
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Cytotoxicity against BT-474 | IC50 = 0.99 μM; induced apoptosis via cell cycle arrest |
| Study B | Antimicrobial efficacy | MIC values between 1–4 μg/mL against Gram-positive strains |
| Study C | Tubulin polymerization inhibition | Moderate inhibition observed; suggests additional targets may be involved |
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-benzylpiperazine with a sulfonating agent like 6-methoxynaphthalene-2-sulfonyl chloride in polar solvents (e.g., ethanol or methanol) under reflux. Catalysts such as palladium on carbon may enhance yield, and purification often involves column chromatography or recrystallization . Optimization in industrial settings may employ continuous flow reactors for scalability and efficiency .
Q. How is structural characterization performed for this compound?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for structure solution) is standard for resolving molecular geometry and supramolecular interactions . Complementary techniques include:
- NMR spectroscopy : To confirm proton/carbon environments (e.g., benzyl group resonance at ~4.3 ppm for CH₂).
- Mass spectrometry : For molecular weight validation (e.g., ESI-MS to detect [M+H]⁺ ions).
- Elemental analysis : To verify purity and stoichiometry .
Q. What are the common chemical modifications of this compound for biological studies?
Key modifications include:
- Reduction of sulfonyl groups : Using hydrogen gas with Pd/C to generate thioether derivatives.
- Substitution of the benzyl group : Alkylation or acylation reactions to alter lipophilicity.
- Functionalization of the methoxynaphthalene moiety : Halogenation or nitration for downstream coupling .
Advanced Research Questions
Q. How do crystallographic studies inform supramolecular assembly in derivatives of this compound?
Derivatives often exhibit π-π stacking between aromatic rings (e.g., methoxynaphthalene and benzyl groups) and hydrogen bonding via sulfonyl oxygen atoms. For example, in analogs like 1-aroyl-4-(4-methoxyphenyl)piperazines, weak C–H⋯O interactions and disordered aroyl rings influence packing modes, which can affect solubility and bioavailability . SHELX programs are critical for resolving these features .
Q. What strategies resolve contradictions in biological activity data across similar piperazine derivatives?
Discrepancies in potency (e.g., antimicrobial vs. anticancer activity) may arise from:
- Efflux pump interference : Use efflux-deficient bacterial strains (E. coli ΔAcrB) to isolate target-specific effects .
- Metabolic stability assays : LC-MS/MS to track metabolite formation (e.g., nitro-reduction products) .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) to clarify off-target interactions .
Q. How can computational methods optimize the design of piperazine-based enzyme inhibitors?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to targets like LpxH (a bacterial enzyme). Key steps:
- Pharmacophore modeling : Highlight sulfonyl and benzyl groups as anchor points for hydrophobic pockets.
- QSAR analysis : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with inhibitory IC₅₀ values .
- Free energy perturbation : Assess the impact of fluorine substitutions on binding affinity .
Q. What experimental protocols validate the mechanism of action in antimicrobial studies?
- Time-kill assays : Monitor bacterial viability at MIC and 4×MIC concentrations over 24 hours.
- SEM/TEM imaging : Visualize membrane disruption or cell wall lysis in Xanthomonas oryzae .
- Enzymatic assays : Measure LpxH inhibition via malachite green phosphate detection .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
